molecular formula C11H13NO2 B13164172 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B13164172
M. Wt: 191.23 g/mol
InChI Key: JDVDUTZYWBDDLO-UHFFFAOYSA-N
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Description

6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one ( 1368406-57-8) is a high-purity chemical building block belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide presence in biologically active compounds . With a molecular formula of C11H13NO2 and a molecular weight of 191.23, this compound serves as a versatile intermediate for researchers designing and synthesizing novel molecules . The tetrahydroisoquinoline core is a common feature in numerous natural alkaloids and clinically used drugs, including the anticancer agent Trabectedin, the anti-Parkinsonian drug Apomorphine, and the skeletal muscle relaxant Atracurium . This specific 6-ethoxy-substituted derivative offers a valuable synthetic handle for further functionalization, enabling structure-activity relationship (SAR) studies. Researchers can leverage this compound in various synthetic methodologies, such as the Pictet-Spengler condensation or Bischler-Napieralski reaction, to develop new compounds for probing biological mechanisms or screening against infectious diseases and neurodegenerative disorders . The product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-ethoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H13NO2/c1-2-14-9-3-4-10-8(7-9)5-6-12-11(10)13/h3-4,7H,2,5-6H2,1H3,(H,12,13)

InChI Key

JDVDUTZYWBDDLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)NCC2

Origin of Product

United States

Preparation Methods

General Information

6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic organic compound belonging to the tetrahydroisoquinoline family. It has a molecular formula of \$$C{11}H{13}NO_2\$$ and a molecular weight of 191.23 g/mol. Tetrahydroisoquinolines are of interest in medicinal chemistry because of their diverse biological activities, including anticancer and anti-angiogenic effects.

Related reactions

  • Acylation: The target acylated tetrahydroisoquinoline can be obtained by a Schotten-Baumann type of acylation of an amino acid with an acid chloride. The acid chloride acylating agent (20% excess) is added either neat or as a solution in methylene chloride, ethyl acetate, THF, or dioxane, to a cooled (0° to 5° C.) vigorously stirred mixture of the amino acid, a strong base such as NaOH, KOH, or (Me)4NOH, and water with any of the above solvents.

  • Hydrolysis: A hydantoin derivative can be hydrolyzed using sodium hydroxide solution by heating at reflux for several hours, followed by concentration to yield a sodium salt. Dissolving the salt in water and adding glacial acetic acid precipitates crystals of the amino acid.

Chemical Reactions Analysis

6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structure and functional groups . The exact pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

  • Structure : Methoxy (-OCH₃) group at position 6.
  • Physical Properties : Molecular weight 177.20 g/mol, melting point 136–138°C, and moderate lipophilicity (logP ~1.55) .

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one

  • Structure : Fluoro (-F) substituent at position 6.
  • Physical Properties : Molecular weight 153.76 g/mol. The electronegative fluorine atom enhances stability and may influence electronic interactions in receptor binding .

7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one

  • Structure : Phenyl (-C₆H₅) group at position 7.
  • Physical Properties : Molecular weight 223.27 g/mol, high lipophilicity (logP ~2.9) .
  • Applications : Used as a synthetic intermediate in drug discovery, suggesting utility in exploring structure-activity relationships (SAR). The phenyl group enhances steric bulk, which may improve target selectivity but reduce solubility.

3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one

  • Structure : Hydroxymethyl (-CH₂OH) group at position 3.
  • Synthesis : Prepared via sodium hydride-mediated deprotection in tetrahydrofuran (THF) .
  • Conformation : Exhibits a screw-boat ring conformation (puckering amplitude Q = 0.42 Å), which may influence binding to planar biological targets.

5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one Hydrochloride

  • Structure: Amino (-NH₂) group at position 5 (as HCl salt).
  • Properties : Molecular weight 198.65 g/mol, enhanced water solubility due to ionization .

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Structure : Methoxy groups at positions 6 and 7.
  • Properties : Increased molecular weight (~223 g/mol) and synergistic electronic effects from dual substitution .
  • Biological Relevance: Such compounds are explored for enhanced receptor affinity, as seen in cannabinoid receptor studies of triazine analogs .

Data Table: Comparative Analysis

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) logP Key Applications Reference
6-Ethoxy-THIQ 6-OEt 193.23 (calc.) Not reported ~2.1 Hypothesized receptor ligand
6-Methoxy-THIQ 6-OMe 177.20 136–138 ~1.55 Synthetic intermediate
6-Fluoro-THIQ 6-F 153.76 Not reported ~1.8 Reactivity studies
7-Phenyl-THIQ 7-Ph 223.27 Not reported ~2.9 SAR exploration
3-Hydroxymethyl-THIQ 3-CH₂OH 177.20 140–142 ~0.5 Conformational studies
5-Amino-THIQ·HCl 5-NH₂ (HCl salt) 198.65 Not reported ~0.2 Life science research

Research Findings and Implications

  • Receptor Binding: Ethoxy-containing triazine derivatives () exhibit cannabinoid receptor affinity, suggesting that the ethoxy group in 6-Ethoxy-THIQ may similarly modulate interactions with hydrophobic binding pockets.
  • Synthetic Utility : The 7-phenyl derivative () is a high-value building block, underscoring the role of substituent bulk in medicinal chemistry.
  • Conformational Effects : The screw-boat conformation of 3-hydroxymethyl-THIQ () highlights the impact of ring puckering on molecular recognition.

Biological Activity

6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅NO and is classified as a tetrahydroisoquinoline derivative. Its structure features an ethoxy group at the 6-position of the isoquinoline ring, which contributes to its biological activity.

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines:

  • MCF-7 Cells : In vitro studies demonstrated that certain derivatives can effectively reduce cell viability and induce apoptosis, with IC₅₀ values ranging from 2.5 μM to 5 μM .
  • Mechanism : The apoptosis mechanism involves cell cycle arrest at the G1 phase and increased levels of apoptotic markers such as Annexin V .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : It has shown activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported between 40 to 50 µg/mL .
  • Comparison with Antibiotics : Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, indicating potential as an alternative antimicrobial agent .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects:

  • Mechanisms : They are believed to modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
  • Applications : Potential applications include treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Cytokine Inhibition : Studies indicate that these compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 .
  • Therapeutic Implications : This suggests a role in managing inflammatory conditions and autoimmune diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC₅₀ / MIC ValuesReference
AnticancerMCF-72.5 - 5 μM
AntimicrobialE. coli, S. aureus40 - 50 µg/mL
NeuroprotectiveNeuronal cellsNot specified
Anti-inflammatoryCytokinesNot specified

Additional Findings

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in treating conditions associated with pain management and sleep disorders due to their interaction with orexin receptors . Their pharmacological profile suggests they could serve as non-peptide antagonists for these receptors.

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Key signals include the lactam carbonyl (δ ~167 ppm in 13C NMR) and ethoxy protons (δ ~1.3–1.5 ppm for CH3 and δ ~3.4–4.0 ppm for OCH2) .
  • IR spectroscopy : A strong C=O stretch (~1667 cm⁻¹) confirms the lactam ring .

Advanced Structural Analysis
X-ray crystallography resolves conformational details. For example, the heterocyclic ring in 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one adopts a screw-boat conformation with puckering parameters (Q = 0.42 Å, θ = 64°), which can guide predictions for the ethoxy analog . Refinement protocols include riding models for H-atoms and anisotropic displacement parameters for heavy atoms .

What strategies address contradictory bioactivity data in tetrahydroisoquinolinone derivatives?

Basic Assessment
Comparative studies using standardized assays (e.g., enzyme inhibition or receptor-binding assays) are critical. For example, isoquinoline alkaloids like 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one exhibit varied activities depending on substitution patterns .

Q. Advanced Mechanistic Analysis

  • Structure-Activity Relationship (SAR) : Modifying the 6-position substituent (e.g., ethoxy vs. methoxy) impacts lipophilicity and electronic effects. Ethoxy groups may enhance membrane permeability compared to polar substituents.
  • In silico modeling : Docking studies can predict interactions with biological targets, as demonstrated for thiophene-carboximidamide derivatives .

How does the ethoxy group influence the reactivity of this compound in further functionalization?

Basic Reactivity
The ethoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution. For example, bromination or nitration may occur preferentially at the 7-position (para to ethoxy) .

Q. Advanced Functionalization

  • Protection/deprotection : Ethoxy groups can be temporarily protected (e.g., using tert-butyldimethylsilyl ethers) during multi-step syntheses .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids at the 7-position has been reported in fluoro-substituted analogs .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Scale-Up Considerations

  • Purification : Flash column chromatography (e.g., using silica gel with EtOAC/hexane) is effective for small-scale purification but may require switching to recrystallization or distillation for larger batches .

Q. Advanced Process Chemistry

  • Catalyst recycling : Reusable catalysts (e.g., Pd/C) reduce costs in hydrogenation steps .
  • Solvent recovery : THF or ethanol can be recycled via distillation, minimizing waste .

How can computational methods guide the design of this compound derivatives with improved properties?

Basic Modeling
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and stability. For example, the ethoxy group’s electron-donating effect lowers the energy barrier for electrophilic attacks .

Q. Advanced Applications

  • Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes or membranes) .
  • QSAR models : Correlates substituent effects with bioactivity, as seen in studies of 6,7-dimethoxy derivatives .

Notes

  • Methodology Emphasis : Focused on experimental design, optimization, and mechanistic analysis.
  • Conflict Resolution : Addressed contradictions via SAR and computational modeling.

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